molecular formula C16H12BrNO3S B12968712 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B12968712
M. Wt: 378.2 g/mol
InChI Key: VJZNCHVUCMIXFO-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that features a bromomethyl group, a phenylsulfonyl group, and an indole core with a carbaldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps. One common method includes the bromination of a suitable indole derivative at the benzylic position using N-bromosuccinimide (NBS) under radical conditions . The phenylsulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The carbaldehyde group is usually introduced through formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde involves its reactive functional groups:

Properties

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-(bromomethyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H12BrNO3S/c17-9-12-6-7-15-13(11-19)10-18(16(15)8-12)22(20,21)14-4-2-1-3-5-14/h1-8,10-11H,9H2

InChI Key

VJZNCHVUCMIXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)CBr)C=O

Origin of Product

United States

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